Claficapavir - 2055732-24-4

Claficapavir

Catalog Number: EVT-3753159
CAS Number: 2055732-24-4
Molecular Formula: C17H12ClNO4S2
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Claficapavir is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the field of antiviral research. It is classified as a non-nucleoside reverse transcriptase inhibitor, specifically targeting the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). This classification places Claficapavir among a group of drugs that are crucial in the management and treatment of HIV infections.

Source

Claficapavir was developed through collaborative research efforts, primarily by scientists at the University of California, San Francisco, and the pharmaceutical company Gilead Sciences. The compound was identified during a screening process aimed at discovering new inhibitors that could effectively combat HIV-1.

Classification
  • Type: Non-nucleoside reverse transcriptase inhibitor
  • Target: HIV-1 reverse transcriptase
  • Therapeutic Area: Antiviral therapy, specifically for HIV/AIDS
Synthesis Analysis

Methods

The synthesis of Claficapavir involves several complex chemical reactions that require precise conditions to yield the desired product. The initial synthetic pathway typically starts with commercially available starting materials that undergo a series of transformations.

Technical Details

  1. Starting Materials: The synthesis begins with specific aromatic compounds and heterocycles.
  2. Reagents: Various reagents such as bases, acids, and coupling agents are utilized.
  3. Reaction Conditions: Temperature and pressure are carefully controlled throughout the synthesis process to ensure optimal yields.

The detailed synthetic route has not been fully disclosed in public literature due to proprietary interests but generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure

Claficapavir is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its activity as an inhibitor. The compound's structure can be represented by its chemical formula and three-dimensional conformation.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 366.43 g/mol
  • Structural Features: Contains a sulfonamide group, which is critical for its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions

Claficapavir undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming the sulfonamide linkage.
  2. Condensation Reactions: Involved in building the core structure of the compound.

Technical Details

Each reaction step is optimized for yield and purity, often requiring purification techniques such as chromatography to isolate Claficapavir from by-products.

Mechanism of Action

Process

Claficapavir exerts its antiviral effects by binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA, which is a critical step in the viral replication cycle.

Data

  • Inhibition Constant (Ki): Claficapavir has shown low nanomolar Ki values in biochemical assays, indicating potent inhibition of HIV-1 reverse transcriptase.
  • Resistance Profile: Studies suggest that Claficapavir retains activity against certain resistant strains of HIV-1.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Claficapavir exhibits moderate solubility in organic solvents but limited solubility in water, which may affect formulation strategies for therapeutic use.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.
Applications

Claficapavir is primarily investigated for its application in treating HIV/AIDS. Its unique mechanism offers potential advantages over existing therapies, particularly in cases where resistance to current drugs is observed. Ongoing clinical trials aim to evaluate its efficacy and safety profile in human subjects.

Introduction to Claficapavir as an HIV-1 Therapeutic Agent

Role of Nucleocapsid Protein (NC) in HIV-1 Replication Cycle

The nucleocapsid protein (NC) is a small, highly basic protein encoded within the gag gene of HIV-1. It is initially synthesized as part of the Gag polyprotein precursor (comprising MA, CA, NC, and p6 domains) and is subsequently liberated as mature NC upon proteolytic cleavage during viral maturation [4] [9]. Despite its small size (55 amino acids), NC is indispensable for multiple stages of the HIV-1 replication cycle due to its potent nucleic acid chaperone activity. This activity stems from its structural features: two highly conserved CCHC zinc finger motifs flanked by N-terminal basic residues (e.g., Arg7, Arg32, Lys33) [4] [7] [9]. NC's functions include:

  • Genomic RNA (gRNA) Dimerization and Packaging: NC initiates gRNA dimerization by binding to the dimerization initiation site (DIS), facilitating the formation of a "kissing loop" complex between two gRNA molecules. It then chaperones the structural transition of this complex into a stable, extended dimer conformation. Crucially, the NC domain of Gag specifically recognizes the Psi (Ψ) packaging signal within the gRNA 5'-UTR. This high-affinity interaction (mediated by zinc fingers and basic residues) ensures selective packaging of the dimeric gRNA into nascent virions amidst a vast excess of cellular RNAs. Mutations in NC's zinc fingers or basic residues severely impair gRNA packaging and virion production [4] [7] [9].
  • Gag Oligomerization and Virion Assembly: The binding of the Gag NC domain to the gRNA serves as a scaffold for Gag-Gag interactions, initiating oligomerization in the cytoplasm. This Gag-gRNA complex is then trafficked to the plasma membrane. While the MA domain mediates membrane binding via its myristoyl group and interaction with specific lipids like PI(4,5)P2, the NC-gRNA interaction remains crucial for efficient Gag multimerization and the formation of immature viral particles. Deletion of the NC domain (∆NC-Gag) drastically reduces Gag assembly at the plasma membrane [4] [9].
  • Reverse Transcription: Mature NC plays a cofactor role in reverse transcription, significantly enhancing the efficiency and accuracy of viral DNA synthesis by Reverse Transcriptase (RT). Its chaperone activity is critical for:
  • Primer tRNA Annealing: NC destabilizes secondary structures near the Primer Binding Site (PBS) in the gRNA, facilitating the annealing of the human tRNALys3 primer. Studies show NC can increase the rate of tRNA/PBS annealing by up to 50-fold [9].
  • Minus-Strand and Plus-Strand Transfer: These obligatory strand transfers require the dissociation of the newly synthesized DNA strand from its original RNA template and its reassociation with the complementary sequence on the other end of the genome. NC promotes these events by melting inhibitory secondary structures in both nucleic acid partners (e.g., destabilizing the TAR hairpin) and facilitating the nucleation of complementary sequences. NC increases the rate of minus-strand transfer by approximately 3000-fold [9].
  • RT Processivity: NC enhances RT's ability to synthesize long DNA strands by reducing pausing at secondary structure barriers and increasing overall processivity [7] [9].
  • Integration (Indirect Role): By promoting the synthesis of full-length, intact viral DNA, NC indirectly enables the subsequent integration step mediated by integrase [4].

Table 1: Key Functions of HIV-1 Nucleocapsid Protein (NC) in the Viral Replication Cycle

Viral Replication StageNC FunctionMolecular MechanismConsequence of NC Disruption
gRNA PackagingSpecific recognition of Ψ element & gRNA dimerizationZinc fingers & basic residues bind gRNA; chaperones kissing loop → extended dimer transitionSevere reduction in gRNA packaged; non-infectious particles
Virion AssemblyScaffold for Gag oligomerizationNC-gRNA binding nucleates Gag-Gag interactionsImpaired Gag multimerization & immature particle formation
Reverse Transcription InitiationtRNA primer annealing to PBSDestabilizes PBS region secondary structure; facilitates tRNALys3 bindingDelayed/inaccurate initiation of cDNA synthesis
Reverse Transcription ElongationMinus-strand & plus-strand transfersMelts inhibitory structures (TAR DNA/RNA); promotes nucleic acid strand annealing between complementary regionsIncomplete viral DNA synthesis; defective provirus formation
Reverse Transcription ProcessivityRT chaperoneReduces RT pausing at secondary structures; enhances RT ability to traverse complex templatesShorter, incomplete viral DNA transcripts

Table 2: Nucleocapsid Protein (NC) Maturation and Functional Domains

FormOriginKey Structural FeaturesPrimary Functions
Gag Polyprotein (NC Domain)Initial translation product (Gag: MA-CA-NC-p6)NC domain folded within larger precursor; conformational constraintsgRNA binding/packaging; Gag oligomerization; membrane binding?
Mature NC ProteinReleased by viral protease cleavage during maturationFully exposed zinc fingers (CCHC x2) and basic N-terminal residues (Arg7, Arg32, Lys33 etc.)Nucleic acid chaperone (RT cofactor; specific RNA interactions)

Rationale for Targeting NC as a Therapeutic Strategy

Targeting the HIV-1 nucleocapsid protein offers a compelling and novel therapeutic strategy with several distinct advantages over existing drug classes:

  • High Conservation and Low Mutation Rate: The NC protein, particularly its zinc finger motifs (CCHC) and basic residue regions, is highly conserved across diverse HIV-1 strains and subtypes [4] [7]. This conservation stems from NC's critical, multifaceted role in the viral life cycle. Mutations within the zinc fingers or key basic residues often result in severe replication defects, including impaired gRNA packaging, defective virion assembly, and inefficient reverse transcription [4] [7] [9]. Consequently, the virus has significantly less functional flexibility to mutate these regions and develop resistance without incurring a substantial fitness cost, theoretically leading to a high genetic barrier to resistance.
  • Critical Role in Multiple Steps: Unlike drugs targeting a single viral enzyme (e.g., RT inhibitors blocking only reverse transcription), NC inhibition disrupts multiple essential and consecutive stages of the viral life cycle: specifically, both late (assembly/packaging) and early (reverse transcription) phases [4] [9]. Inhibiting NC's chaperone functions is expected to cause catastrophic failures at multiple points, potentially leading to profoundly defective viral particles and severely impaired establishment of new infections.
  • Novel Mechanism of Action (MoA): Current cART regimens primarily target viral enzymes (RT, PR, IN) or entry/fusion processes. No approved therapies directly target the nucleocapsid protein. Claficapavir's MoA – direct inhibition of NC's nucleic acid chaperone function – represents a novel therapeutic class [3] [5]. This distinct mechanism offers promise for treating multi-drug resistant (MDR) HIV-1 infections that have developed resistance to existing drug classes, as cross-resistance is highly unlikely.
  • Potential Impact on Latency and Reservoir Establishment: While direct evidence for Claficapavir is still emerging, the critical role of NC in reverse transcription suggests that effective NC inhibitors could significantly impair the synthesis of integration-competent viral DNA upon reactivation from latency [10]. By blocking the essential reverse transcription chaperone activity, NC inhibitors like Claficapavir could potentially limit the replenishment or expansion of the latent reservoir upon reactivation events, a feature not inherent to most current ARVs which act after integration.

Table 3: Rationale for Targeting HIV-1 Nucleocapsid Protein (NC) Compared to Established Targets

Target AttributeNucleocapsid Protein (NC)Reverse Transcriptase (RT)Protease (PR)Integrase (IN)Entry (e.g., CCR5)
ConservationExtremely High (ZF, basic residues critical)ModerateModerateModerateVariable (host factor)
Functional FlexibilityVery Low (mutations highly deleterious)Moderate-HighModerateModerateHigh (host factor)
Genetic Barrier (Theoretical)HighLow-Moderate (NNRTIs) / Moderate-High (NRTIs)Moderate-HighModerate-HighModerate
Stages AffectedMultiple (Assembly/Packaging & Early RT)Early (RT)Late (Maturation)Early (Integration)Very Early (Entry)
Novelty (vs. Current cART)Novel Target ClassEstablishedEstablishedEstablishedEstablished
Potential for MDR ActivityHigh (Novel MoA)Limited by class resistanceLimited by class resistanceLimited by class resistanceLimited by class resistance

Emergence of Claficapavir: Discovery and Development Timeline

Claficapavir emerged from focused research efforts to identify specific inhibitors targeting the essential nucleic acid chaperone activity of the HIV-1 nucleocapsid protein. Its discovery represents a significant milestone in exploring NC as a viable drug target.

  • Discovery (2015): Claficapavir (initially identified as compound A1752) was first reported by Kim and colleagues in a seminal study published in Retrovirology in 2015 [3] [5]. The research aimed to find small molecules that could directly bind NC and disrupt its function. Through screening and characterization, Claficapavir was identified as a potent and specific NC inhibitor. Key findings from its initial characterization included:
  • Potent Binding: Claficapavir binds directly to the HIV-1 NC protein with high affinity, demonstrated by a dissociation constant (Kd = 20 nM) [3] [5].
  • Mechanism of Action: It specifically inhibits the chaperone functions of NC. Biochemical assays showed it effectively blocks Psi RNA dimerization and complementary trans-activation response element (cTAR) DNA destabilization, two critical processes dependent on NC's chaperone activity [3] [5].
  • Antiviral Activity: Claficapavir demonstrated good antiviral activity against HIV-1 in cell-based assays, with a half-maximal inhibitory concentration (IC50 ≈ 1 μM) [3] [5].
  • Effect on Gag Processing: Notably, Claficapavir was also found to interfere with correct Gag processing in viral particles, suggesting its interaction with NC (as part of Gag or mature protein) disrupts normal virion maturation [5].
  • Proof of Concept and Characterization: Following its discovery, Claficapavir served as a crucial chemical probe to further validate NC as a therapeutic target. Studies detailing its specific mechanism – binding NC and inhibiting defined chaperone functions linked to essential steps in HIV-1 replication – provided strong evidence for the feasibility of pharmacological NC inhibition [3] [5].
  • Patent Activity and Development Status: The identification and potential of Claficapavir were protected through intellectual property filings. While the primary research publication appeared in 2015, patent applications related to its structure and use would typically precede or coincide with publication. Public patent databases list compounds related to Claficapavir under identifiers like A1752 [5]. As of mid-2025, Claficapavir remains primarily documented in the pre-clinical research domain. Published clinical trial results or advanced development milestones (Phase II/III) were not identified within the provided search results, indicating it is likely still in the earlier stages of development (pre-clinical or potentially early Phase I) compared to recently approved novel agents like the capsid inhibitor Lenacapavir [6]. Its development represents an ongoing effort to translate the promising NC inhibition concept into a clinical therapeutic.

Table 4: Claficapavir: Key Chemical and Pre-Clinical Profile

PropertyValue/Description
Chemical Name3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
SynonymsClaficapavir; A1752
CAS Registry Number2055732-24-4
Molecular FormulaC17H12ClNO4S2
Molecular Weight393.86 g/mol
Mechanism of ActionSpecific HIV-1 Nucleocapsid Protein (NC) Inhibitor
Primary Biochemical EffectInhibits NC chaperone functions (Psi dimerization, cTAR DNA destabilization)
NC Binding Affinity (Kd)20 nM
Antiviral Activity (IC50)~1 μM (vs. HIV-1 in cell culture)
Initial Discovery ReportKim et al. (2015), Retrovirology [3] [5]
Development Stage (as of mid-2025)Pre-Clinical / Early Research Phase

Table 5: Claficapavir Discovery and Key Pre-Clinical Milestones (Timeline)

TimeframeMilestoneSignificance
Pre-2015Research identifying NC as a target; compound screeningFoundation for discovery of specific NC inhibitors
2015Kim et al. Publication in RetrovirologyFirst identification and characterization of Claficapavir (A1752); Kd=20nM; IC50~1μM; MoA defined [3] [5]
~2015-2016Patent filings related to Claficapavir (e.g., A1752)Protection of intellectual property around the compound
2015-PresentUse as chemical probe in NC researchValidation of NC inhibition strategy; deeper understanding of NC biology & inhibition consequences
Present (2025)Continued pre-clinical / early clinical developmentAssessment of pharmacokinetics, toxicity, formulation, and further efficacy studies

Properties

CAS Number

2055732-24-4

Product Name

Claficapavir

IUPAC Name

3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Molecular Formula

C17H12ClNO4S2

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C17H12ClNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9-

InChI Key

YZLFZFALAZYTCI-ZROIWOOFSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl

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